Cas no 363-08-6 ([1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)-)

[1,1'-Biphenyl]-2-amine, 4-(trifluoromethyl)- is a biphenyl derivative featuring an amine group at the 2-position and a trifluoromethyl substituent at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural rigidity and electron-withdrawing trifluoromethyl group, which can enhance binding affinity and metabolic stability. The biphenyl scaffold provides a versatile platform for further functionalization, making it valuable in the development of ligands, catalysts, and bioactive molecules. Its well-defined chemical properties and stability under various conditions make it suitable for applications in medicinal chemistry and material science. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
[1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- structure
363-08-6 structure
Product Name:[1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)-
CAS No:363-08-6
MF:C13H10F3N
MW:237.220413684845
CID:3169764
PubChem ID:11736526
Update Time:2025-06-09

[1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)-
    • 363-08-6
    • 4-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine
    • SCHEMBL2964383
    • 2-amino-4-(trifluoromethyl)biphenyl
    • 4-(Trifluoromethyl)[1,1a(2)-biphenyl]-2-amine
    • 4-trifluoromethyl-biphenyl-2-ylamine
    • DTXSID801267794
    • DB-128655
    • A1-45101
    • 4-(trifluoromethyl)-2-aminobiphenyl
    • Inchi: 1S/C13H10F3N/c14-13(15,16)10-6-7-11(12(17)8-10)9-4-2-1-3-5-9/h1-8H,17H2
    • InChI Key: JKQGKIGEYJZNKE-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C2C=CC=CC=2)=C(C=1)N)(F)F

Computed Properties

  • Exact Mass: 237.07653381Da
  • Monoisotopic Mass: 237.07653381Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26Ų

[1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011002740-250mg
2-Amino-4-(trifluoromethyl)biphenyl
363-08-6 97%
250mg
$494.40 2023-09-02
Alichem
A011002740-500mg
2-Amino-4-(trifluoromethyl)biphenyl
363-08-6 97%
500mg
$815.00 2023-09-02
Alichem
A011002740-1g
2-Amino-4-(trifluoromethyl)biphenyl
363-08-6 97%
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$1519.80 2023-09-02

Additional information on [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)-

Comprehensive Overview of [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- (CAS No. 363-08-6)

The compound [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)-, identified by its CAS No. 363-08-6, is a specialized organic molecule that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. Its unique structural features, including a biphenyl backbone and a trifluoromethyl group, make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals often search for this compound under variations such as 4-(trifluoromethyl)biphenyl-2-amine or 2-amino-4'-trifluoromethylbiphenyl, highlighting its relevance in modern chemical applications.

One of the key reasons for the growing interest in [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- is its role in the development of advanced materials and bioactive molecules. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a sought-after moiety in drug design. Recent studies have explored its potential in catalysis and polymer chemistry, addressing contemporary challenges in sustainability and efficiency. Users frequently inquire about its synthesis methods, solubility properties, and safety data, reflecting the compound's multifaceted applications.

In the context of pharmaceutical research, CAS No. 363-08-6 has been investigated as a building block for small-molecule inhibitors targeting various biological pathways. Its structural versatility allows for modifications that can fine-tune pharmacological activity, a topic often searched by medicinal chemists. Additionally, the compound's spectroscopic data (e.g., NMR, IR) and chromatographic behavior are critical for quality control and analytical validation, areas of high interest in industrial settings.

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Furthermore, the compound's relevance extends to material science, where its incorporation into liquid crystals and organic semiconductors has been explored. These applications tie into broader discussions about renewable energy and electronic devices, topics frequently searched in academic and industrial circles. By integrating these hot topics, this overview not only enhances readability but also ensures alignment with current user interests and search trends.

In summary, [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- (CAS No. 363-08-6) stands as a pivotal compound in modern chemistry, bridging gaps between fundamental research and industrial innovation. Its diverse applications, coupled with ongoing advancements in synthetic methodologies, underscore its importance in addressing real-world challenges. This article serves as a comprehensive resource for professionals seeking detailed insights into its properties, uses, and future potential.

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